1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group, a triazoloquinazoline core, and an isobutyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the substitution reaction where the piperazine ring is functionalized with the 2,5-dimethylphenyl group.
Construction of the Triazoloquinazoline Core: The triazoloquinazoline core is formed through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves coupling the piperazine derivative with the triazoloquinazoline core under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Pharmacological Studies: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.
Ion Channels: The compound may influence ion channel function, altering cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles .
- 4-(2-Nitrobenzyl)piperazin-1-yl(phenyl)methanone Derivatives .
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring with a triazoloquinazoline core and the presence of an isobutyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-19(2)18-33-27(36)22-7-5-6-8-23(22)34-25(29-30-28(33)34)11-12-26(35)32-15-13-31(14-16-32)24-17-20(3)9-10-21(24)4/h5-10,17,19H,11-16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFTFVQRMLTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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